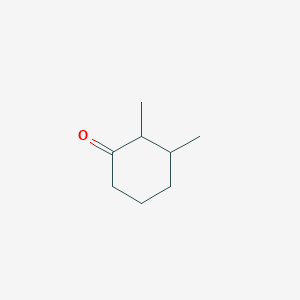
2,3-Dimethylcyclohexan-1-one
Overview
Description
2,3-Dimethylcyclohexan-1-one is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Sesquiterpenoids : 2,3-Dimethylcyclohexan-1-one was used in the total synthesis of the sesquiterpenoid Sollasin A / Fulvanin 1, showcasing its utility in complex organic synthesis (Angers & Canonne, 1995).
Catalytic Transformations : Research has explored the transformations of dimethylcyclohexanes, including derivatives similar to this compound, in the presence of nickel-alumina catalysts and hydrogen, primarily leading to dehydrogenation to corresponding xylenes (Shuikin & Kashkovskaya, 1960).
Electron Diffraction Studies : The molecular structure of gaseous 1,1-dimethylcyclohexane, a compound structurally related to this compound, has been studied using electron diffraction techniques, contributing to the understanding of non-aromatic ring compounds (Geise, Mijlhoff, & Altona, 1972).
Photocycloaddition Studies : Research has been conducted on photocycloaddition reactions involving cyclohex-2-enones and related compounds, which are relevant to understanding the chemical behavior of this compound (Cruciani, Rathjen, & Margaretha, 1990).
Electrophilic Iodination : this compound-related compounds have been used in the selective synthesis of α-iodoketones from allylic alcohols, demonstrating the chemical versatility of such compounds (Martinez-Erro et al., 2017).
Catalytic Deuterium Exchange : Research on the catalytic exchange of tetramethylcyclohexane and related compounds with deuterium on palladium films has provided insights into π-bonded intermediates in heterogeneous catalysis (Rooney, 1963).
Gas Hydrate Research : The structure-H hydrate of dimethylcyclohexane, closely related to this compound, has been studied for its influence on methane hydrate, suggesting its potential in facilitating mild-pressure handling of natural-gas hydrate (Hara, Hashimoto, Sugahara, & Ohgaki, 2005).
Anticancer Activity and Molecular Docking : Synthesis of triazole-containing dihydrofuran derivatives from compounds related to this compound has been conducted, with evaluations of their in-vitro anticancer activity and molecular docking studies (Sabhavath et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVOEUWYVVVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928359 | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-76-1, 1551-88-8 | |
| Record name | 2,3-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2,3-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 2,3-dimethylcyclohexanone undergoes?
A1: 2,3-Dimethylcyclohexanone displays reactivity typical of ketones and can be readily modified through various reactions. For instance, it readily undergoes annelation reactions, which are useful for constructing complex ring systems. [] Additionally, it participates in cyclopentannulation reactions with propargyl alcohol derivatives under acidic conditions, leading to the formation of bicyclic compounds. [] These reactions highlight the versatility of 2,3-dimethylcyclohexanone as a building block in organic synthesis.
Q2: What is known about the photochemical behavior of 2,3-dimethylcyclohexanone?
A2: Photolysis of 2,3-dimethylcyclohexanone in a methanol-benzene solution, specifically through its triplet state, leads to the formation of esters and aldehydes. This process likely involves the formation of a discrete biradical intermediate, which can also undergo photoepimerization. [] This photochemical behavior offers insights into the reactivity of 2,3-dimethylcyclohexanone under specific conditions.
Q3: Can 2,3-dimethylcyclohexanone be used in the synthesis of natural products?
A3: Yes, the synthetic utility of 2,3-dimethylcyclohexanone extends to the preparation of natural products. It serves as a starting material in the synthesis of the insect pheromone (2S,3S,7RS)-diprionyl acetate. [] Furthermore, researchers have investigated its use in synthetic approaches towards complex natural products like phomactin D [] and podosporin A. [] These examples demonstrate the value of 2,3-dimethylcyclohexanone in accessing structurally diverse natural products.
Q4: How does the stereochemistry of 2,3-dimethylcyclohexanone influence its reactivity?
A4: The stereochemistry of 2,3-dimethylcyclohexanone plays a crucial role in determining the stereochemical outcome of reactions. For example, the 1,4-addition of lithium dimethylcuprate to (S)-(+)-carvone, followed by diastereoselective protonation, yields a specific stereoisomer of 2,3-dimethylcyclohexanone. [] This diastereoselectivity highlights the importance of controlling stereochemistry when utilizing 2,3-dimethylcyclohexanone in synthesis.
Q5: Are there any interesting structural features observed in derivatives of 2,3-dimethylcyclohexanone?
A5: Derivatives of 2,3-dimethylcyclohexanone exhibit intriguing structural features. In the crystal structure of 2-[3-furyl(hydroxy)methyl]-2,3-dimethylcyclohexanone, the six-membered ring adopts a chair conformation with a syn relationship between the two methyl groups. The furyl group is nearly parallel to the ketone group, and intermolecular hydrogen bonds are observed. [] These structural insights provide valuable information for understanding the properties and reactivity of 2,3-dimethylcyclohexanone derivatives.
Q6: What is the significance of the reaction between 6-Bromo-2,3-epoxy-2,3-dimethylcyclohexanone and DBU?
A6: The reaction of 6-bromo-2,3-epoxy-2,3-dimethylcyclohexanone with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in an elimination reaction, yielding 5,6-epoxy-5,6-dimethyl-2-cyclohexen-1-one. [] This reaction demonstrates the use of 2,3-dimethylcyclohexanone derivatives in preparing α,β-unsaturated ketones, valuable intermediates in organic synthesis.
Q7: What are the spectroscopic characteristics of 2,3-dimethylcyclohexanone?
A7: 2,3-Dimethylcyclohexanone and its derivatives are routinely characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , ] These techniques provide valuable information about the structure and purity of these compounds.
Q8: Has 2,3-dimethylcyclohexanone been studied in the context of cyclobutane chemistry?
A8: While not a direct focus, the extensive analysis of cyclobutane compounds' infrared spectra in a separate study [] might offer insights relevant to understanding the spectroscopic behavior of 2,3-dimethylcyclohexanone, particularly if it was subjected to conditions leading to cyclobutane ring formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


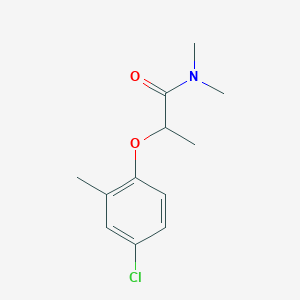
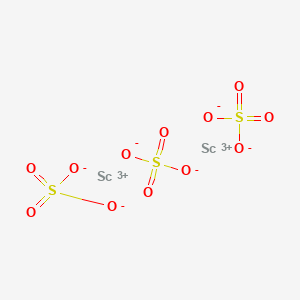
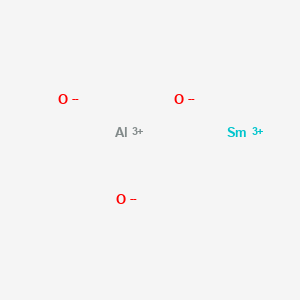
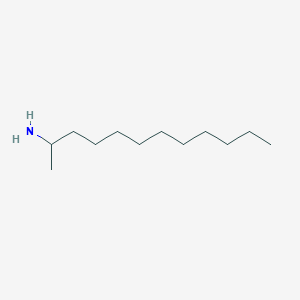
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
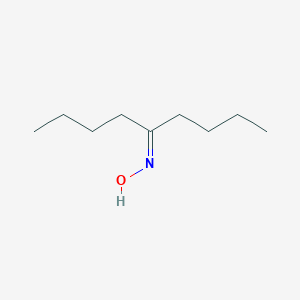
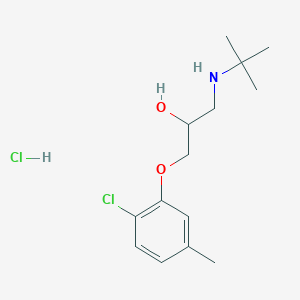
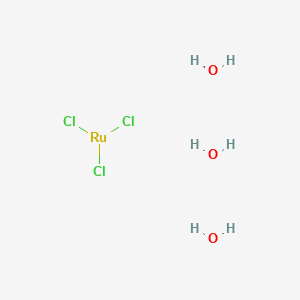


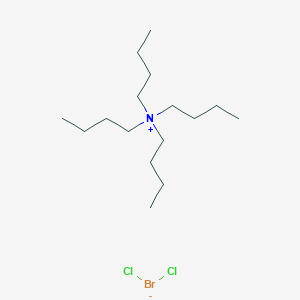


![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)
